N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl3N2O3/c1-13-4-6-15(10-16(13)22)25(12-24-8-2-3-19(24)26)20(27)11-28-18-7-5-14(21)9-17(18)23/h4-7,9-10H,2-3,8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFDMPPMGLYLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CN2CCCC2=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 3-chloro-4-methylphenylamine: This can be achieved through the chlorination of 4-methylphenylamine.
Synthesis of 2,4-dichlorophenoxyacetic acid: This involves the chlorination of phenoxyacetic acid.
Formation of the acetamide linkage: The final step involves the reaction of 3-chloro-4-methylphenylamine with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 2,4-Dichlorophenoxy-Acetamide Backbones
Key analogues include:
Key Observations :
Physicochemical Comparisons:
Key Trends :
- Bulky substituents (e.g., 2-oxopyrrolidin-1-ylmethyl) may reduce crystallinity and yield compared to simpler derivatives.
- Polar groups (e.g., thioureido) improve chromatographic mobility (lower Rf) .
Anti-Inflammatory Potential:
- 2,4-Dichlorophenoxyacetic acid derivatives are known for COX-2 inhibition (). The target compound’s dichlorophenoxy group may retain this activity, while the pyrrolidinone moiety could modulate selectivity .
Enzyme Binding (Hypothetical):
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide is a synthetic organic compound belonging to the acetamide class. Its unique structure, characterized by a chlorinated and methyl-substituted phenyl ring along with a dichlorophenoxy group, suggests potential biological activities.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H12Cl3NO2 |
| Molecular Weight | 360.62 g/mol |
| InChI Key | InChI=1S/C15H12Cl3NO2/c1-9-12(7-11(17)18)19-15(20)8-21-14(5-3)6-10(16)4/h2-7H,8H2,1H3,(H,19,20) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. This interaction can modulate various biochemical pathways, leading to therapeutic effects. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest potential applications in pharmacology.
Toxicological Profile
The compound exhibits low toxicity levels with an LD50 greater than 24 g/kg in animal models. It has demonstrated minimal skin and eye irritation potential, making it a candidate for further pharmacological evaluation .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various acetamides, including this compound. In vitro tests indicated that derivatives with similar structures exhibited moderate activity against gram-positive bacteria. The presence of specific substituents on the phenyl rings was found to enhance activity against certain microbial strains .
Structure-Activity Relationship (SAR)
Research has explored the structure–activity relationship of acetamides, highlighting that meta-substitutions with electron-withdrawing groups tend to yield higher potency against tested organisms. The presence of bulky lipophilic groups is also critical for enhancing bioactivity .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with related acetamides reveals distinct differences in biological activity due to variations in substituents:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide | Chlorine and dichloro groups | Moderate antimicrobial activity |
| N-(4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide | Methyl substitution on phenyl ring | Lower activity than chlorinated analogs |
| N-(3-chloro-4-methylphenyl)-2-(4-chlorophenoxy)acetamide | Chlorinated phenoxy group | Enhanced activity against specific strains |
Q & A
Q. Optimization strategies :
- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., acyl chloride formation) improves selectivity .
- Catalyst selection : Using DMAP (4-dimethylaminopyridine) accelerates amide bond formation, reducing side products .
- Yield enhancement : Stepwise purification via column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates with >90% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 483.05 for C₂₁H₂₀Cl₃N₂O₃) and fragments (loss of dichlorophenoxy group at m/z 322) .
- FTIR : Validates amide C=O stretches (~1650 cm⁻¹) and aryl chloride bonds (~750 cm⁻¹) .
Basic: How can researchers determine solubility and stability in different solvents?
Answer:
- Solubility screening : Use a shake-flask method with HPLC-UV quantification. Common solvents include DMSO (high solubility for stock solutions), ethanol, and PBS (for biological assays) .
- Stability assessment :
Advanced: What strategies analyze structure-activity relationships (SAR) for modifying substituents on the dichlorophenoxy group?
Answer:
- Bioisosteric replacement : Substitute Cl with CF₃ or F to evaluate electronic effects on target binding .
- Positional scanning : Synthesize analogs with Cl at 3,4- vs. 2,4-positions to assess steric impacts .
- Pharmacophore modeling : Map electrostatic/hydrophobic features using software like Schrödinger’s Phase .
Advanced: How can in silico modeling predict interactions with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into X-ray structures of target proteins (e.g., kinase domains). Key interactions:
- MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable complexes .
Advanced: What in vivo models evaluate pharmacokinetics and toxicity?
Answer:
- Pharmacokinetics :
- Toxicity :
Advanced: How do reaction conditions influence by-product formation during synthesis?
Answer:
- By-products :
- Mitigation :
Basic: What purification techniques are recommended post-synthesis?
Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane → EtOAc) for polar impurities .
- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (melting point 112–114°C) .
- Prep-HPLC : C18 column, acetonitrile/water (0.1% TFA) for chiral separation if racemization occurs .
Advanced: How does stability vary under different storage conditions?
Answer:
Advanced: What computational methods assess metabolic pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
